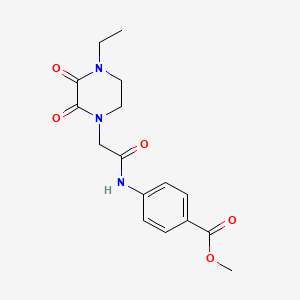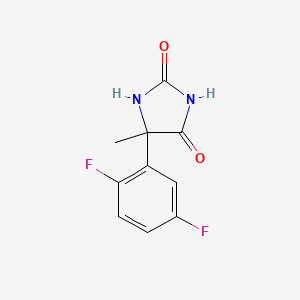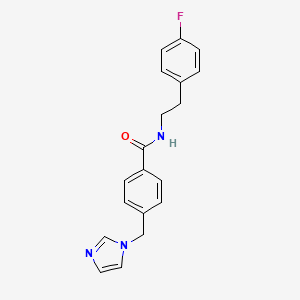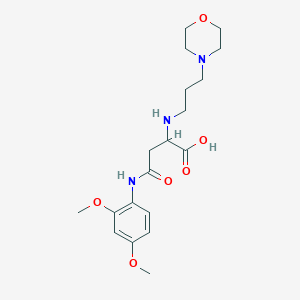
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity for certain proteins, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
Molecular Structure and Spectroscopic Analysis
The molecular structure, vibrational spectroscopy, and electronic properties of similar compounds have been extensively studied. For instance, the compound 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized, and its structure was confirmed by IR, (1)H NMR, and X-ray diffraction studies. This research provides insights into the molecular structure and electronic properties, including hyperpolarizability, molecular electrostatic potential, and natural bond orbital analysis, which are essential for understanding the chemical and physical properties of such compounds (Raju et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of amino-substituted heterocycles have been explored, demonstrating the versatility of such compounds in chemical synthesis. The study on acid cyclization of amino-substituted heterocycles to synthesize various heterocyclic compounds showcases the synthetic utility of these molecules in creating biologically active structures (Zinchenko et al., 2009).
Molecular Docking and Biological Activity
Molecular docking studies on derivatives of 4-oxobutanoic acid reveal their potential in inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting a role in pharmacological applications. These studies highlight the importance of such compounds in drug discovery, especially in understanding their interaction with biological molecules and their potential as inhibitors of specific proteins (Vanasundari et al., 2018).
Optical and Electronic Properties
The optical and electronic properties of similar compounds have been studied, focusing on their potential as materials in optoelectronics. For example, vibrational spectroscopy and supramolecular studies on derivatives have been applied to understand their electronic structure and intermolecular interactions, which are crucial for designing materials with specific optical properties (Fernandes et al., 2017).
Solid-Phase Synthesis Applications
The synthesis and application of Fmoc-protected morpholine-3-carboxylic acid from similar compounds demonstrate the utility in peptidomimetic chemistry and solid-phase synthesis. This work illustrates the relevance of such compounds in the synthesis of peptides and peptidomimetics, providing a pathway for the development of therapeutic agents and research tools (Sladojevich et al., 2007).
特性
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-26-14-4-5-15(17(12-14)27-2)21-18(23)13-16(19(24)25)20-6-3-7-22-8-10-28-11-9-22/h4-5,12,16,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVMNTOFJOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

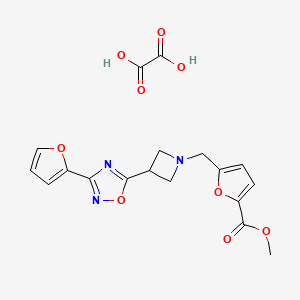
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
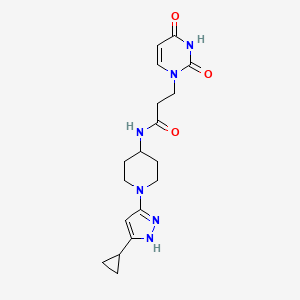
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
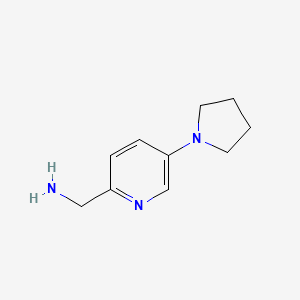
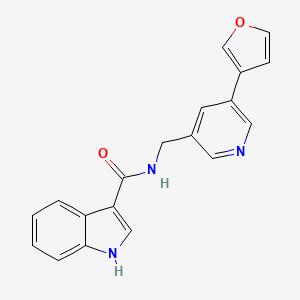
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)

